PEG5 Linker Length Provides a Measured 15-Atom Spacer Distinct from Shorter PEG2 and Longer PEG6 Variants
The PEG5 linker in Thalidomide-5-NH-PEG5-NH2 hydrochloride provides a 15-atom linear spacer (five repeating -O-CH2-CH2- units), which is quantitatively longer than the 6-atom spacer of the PEG2 analog and shorter than the 18-atom spacer of the PEG6 variant [1]. Empirical models derived from curated linker SAR studies indicate that linear linker length directly correlates with observed degradation potency (DC50), with an optimal range of 12-20+ carbons for many PROTACs; the PEG5 linker falls centrally within this empirically defined window, while PEG2 is often insufficient to permit ternary complex formation [2]. In a direct biological study of PEG-linker length on degradation, PEG2-containing PROTACs unexpectedly induced GSPT1 degradation via a molecular glue mechanism, whereas longer PEG chains (≥PEG4) redirected activity, demonstrating that linker length is a non-linear determinant of degradation outcome [1].
| Evidence Dimension | Linker length (linear atom count) |
|---|---|
| Target Compound Data | 15 atoms (PEG5: five ethylene glycol units) |
| Comparator Or Baseline | PEG2: 6 atoms; PEG6: 18 atoms [1] |
| Quantified Difference | PEG5 is 9 atoms longer than PEG2 and 3 atoms shorter than PEG6 |
| Conditions | Calculated from chemical structure and molecular formula |
Why This Matters
Procurement of the precise PEG5 length is essential for replicating published PROTAC SAR and avoiding the empirical re-optimization required when substituting alternative linker lengths.
- [1] Madelin, L., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 283, 117152. View Source
- [2] Bemis, T. A., La Clair, J. J., & Burkart, M. D. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12), 8042–8052. View Source
